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molecular formula C10H18O B8724806 1-Octyn-3-ol, 3,6-dimethyl- CAS No. 81708-87-4

1-Octyn-3-ol, 3,6-dimethyl-

Cat. No. B8724806
M. Wt: 154.25 g/mol
InChI Key: RCNQUZFTDSPUSO-UHFFFAOYSA-N
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Patent
US04347388

Procedure details

0.5 g of an 0.5% strength palladium/aluminum oxide catalyst is added to 154 g (1 mole) of 3,6-dimethyl-oct-1-yn-3-ol and hydrogenation is carried out at 20°-50° C. and 0.5 bar hydrogen pressure. When hydrogen absorption has ceased (after 6-8 hours), the catalyst is filtered off and the filtrate is fractionated. 145 g of main fraction, boiling at 42°-43° C./0.01 mbar, are obtained; nD25 =1.4345. This corresponds to a yield of 91%. Scent: fresh, floral, lavender-like.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step Two
Name
palladium aluminum oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:11])([CH2:5][CH2:6][CH:7]([CH3:10])[CH2:8][CH3:9])[C:3]#[CH:4].[H][H]>[Pd].[O-2].[Al+3].[O-2].[O-2].[Al+3]>[CH3:1][C:2]([OH:11])([CH2:5][CH2:6][CH:7]([CH3:10])[CH2:8][CH3:9])[CH2:3][CH3:4] |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
154 g
Type
reactant
Smiles
CC(C#C)(CCC(CC)C)O
Name
palladium aluminum oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].[O-2].[Al+3].[O-2].[O-2].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at 20°-50° C.
CUSTOM
Type
CUSTOM
Details
When hydrogen absorption
CUSTOM
Type
CUSTOM
Details
(after 6-8 hours)
Duration
7 (± 1) h
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
145 g of main fraction, boiling at 42°-43° C./0.01 mbar, are obtained

Outcomes

Product
Name
Type
Smiles
CC(CC)(CCC(CC)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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